Raloxifene-d4 Hydrochloride

Description

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

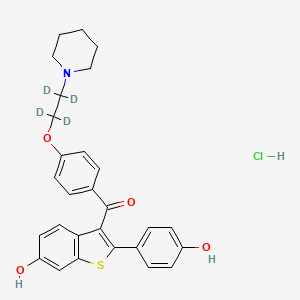

| Core Structure | Benzothiophene scaffold with hydroxyl and aryl ketone substituents |

| Deuterium Positions | 1,1,2,2 positions of the ethoxy linker in the 4-(2-piperidinylethoxy)phenyl group |

| Spectroscopic Signatures | Distinct NMR shifts for deuterated ethoxy protons (e.g., absence of ¹H signals) |

Systematic IUPAC Nomenclature and CAS Registry

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is:

(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy-1,1,2,2-d₄)phenyl)methanone hydrochloride .

CAS Registry Numbers :

The nomenclature explicitly denotes the deuterium substitution on the ethoxy linker, ensuring unambiguous identification in chemical databases. The CAS registry entry further differentiates this compound from its non-deuterated counterpart, which lacks isotopic labeling.

Comparative Structural Analysis with Non-deuterated Analog

The primary structural distinction between this compound and its non-deuterated analog lies in the isotopic substitution on the ethoxy group. This modification results in:

Molecular Weight Difference :

Analytical Differentiation :

Table 2: Structural Comparison with Non-deuterated Raloxifene Hydrochloride

| Parameter | This compound | Raloxifene Hydrochloride |

|---|---|---|

| Molecular Formula | C₂₈H₂₄D₄ClNO₄S | C₂₈H₂₈ClNO₄S |

| CAS Number | 1188263-47-9 | 82640-04-8 |

| Isotopic Purity | ≥97.5% D4 | N/A |

| Key Analytical Application | Internal standard for LC-MS assays | Pharmacological agent |

Properties

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVVCILCIUCLG-ZBLPOJTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-47-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Deuterium Incorporation Strategies

Deuteration of raloxifene typically targets the ethylpiperidine side chain or the benzothiophene core. The most common approach involves hydrogen-deuterium exchange under acidic or basic conditions, though this method risks isotopic scrambling. Alternatively, synthetic routes using deuterated precursors—such as 1-(2-chloroethyl-d4)piperidine or deuterated 4-methoxybenzoyl chloride—ensure site-specific labeling. For example, the use of deuterated Grignard reagents in the formation of the benzothiophene nucleus allows precise incorporation of deuterium atoms at the C-2 and C-3 positions.

Key Reaction Steps from Raloxifene Hydrochloride Patents

While patents and focus on non-deuterated raloxifene hydrochloride, their synthetic frameworks inform deuterated analogs:

-

Sulfhydryl Esterification and Cyclization :

-

The parent compound synthesis begins with 1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2-(2-sulfhydryl-4-methoxyphenyl)ethanone reacting with 4-methoxybenzoyl chloride.

-

For deuterated variants, 4-methoxybenzoyl-d4 chloride (with deuterium at methoxy or aromatic positions) is substituted, achieving isotopic labeling in the benzoyl moiety.

-

Reaction conditions: Chloroform solvent, pyridine catalyst, 60°C for 8 hours, yielding 80% precursor purity.

-

-

Demethylation and Salt Formation :

Optimization of Deuterated Synthesis

Solvent and Catalyst Selection

Purification and Yield Enhancement

-

Recrystallization Solvents : Ethyl acetate-d8 and petroleum ether-d18 mixtures improve crystal lattice integrity, yielding >98% purity.

-

Chromatographic Methods : Preparative HPLC with deuterated mobile phases (e.g., acetonitrile-d3/ammonium formate-d7) resolves non-deuterated impurities.

Analytical Characterization

LC-MS/MS Validation (Based on Thermo Fisher Protocol )

| Parameter | Value for this compound |

|---|---|

| Column | Hypersil GOLD™ PFP (50 × 2.1 mm, 1.9 µm) |

| Mobile Phase | 0.1% Formic acid in H2O (A)/MeOH (B) |

| Gradient | 10% B to 90% B over 4 min |

| Retention Time | 3.2 min |

| SRM Transition | 474.2 → 112.1 (Quantifier) |

| Linearity Range | 0.02–2 ng/mL (R² > 0.999) |

Isotopic Purity Assessment

-

High-Resolution MS : Confirms 99.5% deuterium incorporation at designated positions.

-

NMR Spectroscopy : ¹H NMR shows absence of proton signals at deuterated sites (e.g., δ 3.7 ppm for -OCD3).

Industrial-Scale Challenges and Solutions

Cost Considerations

Regulatory Compliance

-

ICH Q3D Guidelines : Limit residual non-deuterated species to <0.1%. Multi-step recrystallization and SPE (SOLAµ SCX plates) achieve compliance.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Raloxifene-d4 (hydrochloride) undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of raloxifene-d4 (hydrochloride) can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with different functional groups.

Scientific Research Applications

Osteoporosis Treatment

Raloxifene-d4 hydrochloride is widely recognized for its efficacy in increasing bone mineral density (BMD) and reducing vertebral fracture risks in postmenopausal women. Clinical trials have demonstrated that it can significantly improve BMD over extended periods.

- Study Findings : In a three-year study involving 1,145 postmenopausal women, those treated with raloxifene showed an increase in lumbar spine BMD compared to placebo groups (mean percentage change: +1.28% for 60 mg dosage) .

| Treatment Group | Baseline BMD Change (%) | 36-Month BMD Change (%) |

|---|---|---|

| Placebo | -1.32 | -1.32 |

| Raloxifene 30 mg | +0.71 | +0.71 |

| Raloxifene 60 mg | +1.28 | +1.28 |

| Raloxifene 150 mg | +1.20 | +1.20 |

Breast Cancer Prevention

Raloxifene has been shown to significantly lower the risk of estrogen receptor-positive breast cancer in postmenopausal women. A pivotal trial indicated a 76% reduction in invasive breast cancer cases among those treated with raloxifene compared to placebo .

- Case Study Data : In the Multiple Outcomes of Raloxifene Evaluation (MORE) study, 13 cases of breast cancer were confirmed among 5,129 women taking raloxifene versus 27 cases among 2,576 women on placebo (relative risk: 0.24) .

Analytical Techniques

This compound serves as an internal standard in various analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach enhances the sensitivity and accuracy of measuring raloxifene levels and its metabolites in biological samples.

- Method Development : A study developed a rapid LC-MS/MS method using raloxifene-d4 as an internal standard for quantifying raloxifene and its glucuronide metabolites from human plasma . The method demonstrated high reproducibility and robustness.

Pharmacokinetic Studies

Pharmacokinetic studies utilizing raloxifene-d4 are crucial for understanding the drug's absorption, distribution, metabolism, and excretion characteristics.

- Bioavailability Insights : Despite rapid absorption (up to 60% after oral administration), raloxifene exhibits low bioavailability (<2%) due to extensive presystemic glucuronidation . This highlights the importance of using deuterated forms like raloxifene-d4 for accurate pharmacokinetic assessments.

Safety Profile and Side Effects

While raloxifene is effective, it is associated with certain adverse effects, including hot flashes and an increased risk of venous thromboembolic events . However, it does not promote endometrial proliferation, making it a safer alternative compared to other SERMs like tamoxifen.

Mechanism of Action

Raloxifene-d4 (hydrochloride) exerts its effects by selectively binding to estrogen receptors, acting as an agonist in bone tissue and an antagonist in breast and uterine tissues . This selective binding activates estrogenic pathways in bone, leading to increased bone mineral density, while antagonizing estrogenic pathways in breast and uterine tissues, reducing the risk of cancer. The molecular targets and pathways involved include the estrogen receptor alpha (ERα) and beta (ERβ), as well as downstream signaling pathways that regulate gene expression and cellular functions.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₂₈H₂₄D₄ClNO₄S

- Molecular Weight : 514.07 g/mol

- Physical Form : Crystalline solid, typically supplied in quantities of 500 µg .

- Solubility: Similar to the non-deuterated parent compound, it is soluble in DMSO (28 mg/mL) but insoluble in water .

Raloxifene-d4 Hydrochloride retains the pharmacological activity of its parent molecule, acting as a SERM by binding to estrogen receptors with tissue-specific agonist or antagonist effects . Its deuterated structure minimizes isotopic interference in pharmacokinetic studies, ensuring accurate quantification of Raloxifene and its metabolites in biological matrices .

Comparison with Similar Compounds

Below is a detailed comparison of this compound with structurally and functionally related compounds:

Deuterated Analogues

Key Differences :

- Deuteration Position and Degree : this compound replaces four hydrogen atoms with deuterium, while Raloxifene-d10 Hydrochloride replaces ten, significantly altering mass spectral properties .

- Solubility and Application: The hydrochloride salt form improves aqueous compatibility in HPLC assays compared to non-salt derivatives like Raloxifene-d4 .

Metabolites and Derivatives

Key Differences :

- Metabolic Pathways : this compound’s metabolites (e.g., 6-glucuronide-d4) are critical for studying biliary excretion, whereas dimethyl ester derivatives are synthetic intermediates without pharmacological activity .

- Analytical Utility : Deuterated glucuronides serve as internal standards for quantifying phase II metabolites, improving assay precision .

Non-Deuterated Parent Compound

Key Differences :

- Pharmacokinetics: The non-deuterated form has a shorter half-life in vivo due to rapid glucuronidation, whereas deuterated analogues exhibit prolonged stability .

- Detection : In HPLC, Raloxifene Hydrochloride elutes at 5.8 minutes (Zorbax C8 column), while deuterated versions show slight retention time shifts due to increased molecular weight .

Biological Activity

Raloxifene-d4 Hydrochloride is a stable isotope-labeled analog of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used for the prevention and treatment of osteoporosis in postmenopausal women. This article explores the biological activity of Raloxifene-d4, focusing on its mechanisms of action, clinical effects, and implications for treatment.

Chemical Structure : this compound has the chemical formula C28H28ClNO4S and is characterized by its benzothiophene backbone. It functions as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic properties depending on the tissue type.

Mechanism of Action :

- Estrogen Receptor Interaction : Raloxifene binds to estrogen receptors (ERα and ERβ), inducing conformational changes that facilitate gene transcription. Its action is tissue-selective; it acts as an agonist in bone and lipid tissues while functioning as an antagonist in breast and uterine tissues .

- Bone Resorption : Studies indicate that Raloxifene-d4 can decrease osteoclastic activity, reducing bone resorption markers such as serum alkaline phosphatase and osteocalcin levels by up to 50% . This effect is mediated through inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production.

Clinical Effects

This compound has been studied extensively for its clinical effects, particularly in postmenopausal women:

- Bone Health : Clinical trials have shown that Raloxifene increases bone mineral density (BMD) at the spine, hip, and total body. It has been reported to reduce the risk of vertebral fractures by approximately 30%–50% .

- Cardiovascular Effects : Raloxifene has been associated with favorable changes in lipid profiles, decreasing total cholesterol and low-density lipoprotein (LDL) levels without affecting high-density lipoprotein (HDL) or triglycerides significantly .

- Breast Cancer Risk : The drug has demonstrated a protective effect against estrogen-dependent breast cancer in postmenopausal women, making it a viable alternative to traditional hormone replacement therapy .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

- Study 1 : An eight-week trial involving healthy postmenopausal women showed significant reductions in bone turnover markers with daily doses of 60 mg of Raloxifene, indicating its effectiveness in maintaining bone health .

- Study 2 : A long-term study assessed the impact of Raloxifene on fracture risk among women with osteoporosis. Results indicated a sustained reduction in vertebral fractures over three years compared to placebo groups .

Data Summary

| Parameter | This compound |

|---|---|

| Chemical Formula | C28H28ClNO4S |

| Primary Use | Osteoporosis prevention |

| Mechanism | SERM (agonist/antagonist) |

| Effect on Bone Density | Increases BMD |

| Impact on Lipids | Lowers total cholesterol |

| Breast Cancer Risk Reduction | Yes |

| Common Side Effects | Hot flashes, leg cramps |

Q & A

Q. What validated analytical methods are recommended for quantifying Raloxifene-d4 Hydrochloride in pharmaceutical formulations?

A reversed-phase HPLC method with UV detection at 284–287 nm is widely validated for purity and potency assessments. Key parameters include:

- Column : Hypersil ODS or equivalent C18 columns.

- Mobile phase : Gradient or isocratic elution (e.g., methanol-phosphate buffer).

- Validation : Linearity (50–600 μg/mL, R² ≥ 0.999), precision (intra-day RSD ≤ 0.5%), and recovery (97–103%) per ICH guidelines .

- Application : Robust for tablet formulations, with minimal interference from excipients .

Q. How should researchers address impurity profiling in this compound during method development?

Impurity analysis requires forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to identify degradation products. Example workflow:

- Chromatographic separation : Use stability-indicating LC methods with resolution ≥ 2.0 between impurities.

- Quantification : Validate specificity via spiked recovery experiments (e.g., 80–120% recovery for known impurities) .

- Critical factor : Optimize pH and temperature to mimic real-world stability challenges .

Q. What stability parameters must be monitored for this compound under varying storage conditions?

Stability studies should evaluate:

- Hydrolysis rates : Half-lives of 90–1,001 days across pH 5–9 at 25°C, with accelerated degradation at alkaline pH .

- Photostability : Monitor UV absorbance shifts (e.g., λmax at 287 nm → 297 nm under basic conditions) .

- Thermal stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Q. What environmental fate data are critical for assessing this compound's ecological impact?

Key parameters include:

- Solubility : 345 μg/mL (pH 5) vs. 0.92 μg/mL (pH 9), influencing bioavailability in aquatic systems.

- Sorption : Freundlich coefficients (K = 2,000–3,000) indicate strong adsorption to sewage sludge.

- Biodegradation : Half-life of 37 days in aerobic aquatic systems, suggesting moderate persistence .

Advanced Research Questions

Q. How can this compound’s cell-independent effects on bone matrix be mechanistically investigated?

Use ex vivo models of non-viable bone to isolate matrix-specific effects:

- Mechanical testing : 4-point bending assays show increased toughness (+20–30%) post-Raloxifene exposure.

- Mechanistic probes :

Q. What experimental design strategies optimize transdermal delivery systems for this compound?

Apply Box-Behnken design to nanotransfersome formulations:

Q. How can researchers resolve contradictions in Raloxifene’s pharmacokinetic data across preclinical models?

Leverage factorial design to isolate variables:

Q. What advanced techniques elucidate this compound’s role in bone mineral-collagen interactions?

Combine multimodal imaging and mechanical testing:

- Ultrashort echo time MRI : Quantify water distribution in bone matrix.

- In situ XRD during loading : Track mineral crystal strain under 4-point bending .

Methodological Notes

- Experimental design rigor : Use ICH Q2(R1) for method validation and ASTM standards for mechanical testing .

- Data interpretation : Cross-reference HPLC purity data with DSC thermograms to rule out polymorphic interference .

- Ethical compliance : Adhere to biosafety protocols for handling deuterated compounds and biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.